3-Cypionate Estradiol

Descripción general

Descripción

3-Cypionate Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is often used in hormone replacement therapy and various medical treatments due to its estrogenic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cypionate Estradiol typically involves the esterification of estradiol with cyclopentanepropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reaction

Estradiol cypionate acts as a prodrug, undergoing metabolic hydrolysis to release active estradiol:

This reaction is mediated by esterases in vivo, with the cypionate ester group improving the compound’s lipophilicity and prolonging its duration of action .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Peak Plasma Time | ~4 days |

| Duration of Action | ~11 days |

| Relative Binding Affinity | Comparable to estradiol valerate (RBA ~2–11%) |

Biochemical Interactions

Estradiol cypionate exerts its effects through estrogen receptor (ER) activation and downstream signaling pathways:

-

ER Binding : Exhibits lower affinity than estradiol itself (RBA ~4% for ERα) .

-

PI3K/Akt/mTOR Pathway : In gastric cancer cells, it promotes apoptosis by increasing ubiquitination of AKT, reducing pathway activation .

Table 3: Biochemical Effects

| Mechanism | Outcome |

|---|---|

| AKT Ubiquitination | Downregulation of PI3K/Akt/mTOR |

| Cell Cycle Arrest | G1/S phase arrest in cancer cells |

| Apoptosis Induction | Increased caspase-3 activity |

Structural Considerations

The cypionate ester group (C17β-cyclopentylpropionate) enhances lipophilicity, enabling prolonged release from injection sites. The octanol/water partition coefficient (logP = 6.9) reflects its hydrophobic nature, critical for depot formation.

Table 4: Structural Properties

| Feature | Detail |

|---|---|

| Ester Group | Cyclopentylpropionate |

| Molecular Weight | 396.57 g/mol |

| Solubility | Limited in water; high in oils |

Metabolic Fate

In vivo, estradiol cypionate undergoes hydrolysis to estradiol, which is further metabolized via sulfation, glucuronidation, and oxidation. These metabolites exhibit minimal estrogenic activity (e.g., estradiol 17β-glucuronide RBA = 0.002%) .

Aplicaciones Científicas De Investigación

Hormone Replacement Therapy (HRT)

3-Cypionate estradiol is widely utilized in HRT for menopausal women. Its efficacy in alleviating vasomotor symptoms—such as hot flashes and night sweats—has been well-documented. Clinical studies indicate that a single intramuscular injection can provide relief for several weeks . The average duration of estrogenic effects following administration is approximately 3 to 4 weeks, with symptom relief typically observed within 1 to 5 days post-injection .

Contraceptive Use

The compound is also combined with medroxyprogesterone acetate to form an effective monthly injectable contraceptive. This combination has shown significant efficacy in preventing pregnancy, making it a viable option for women seeking long-term contraception . The pharmacokinetics of this combination have been thoroughly studied, revealing a prolonged release profile that supports its use in clinical settings .

Management of Female Hypogonadism

In cases of female hypogonadism, this compound is administered to restore normal hormonal levels. This treatment can help mitigate symptoms such as amenorrhea and infertility associated with low estrogen levels .

Potential Anti-Cancer Properties

Recent studies have suggested that estradiol cypionate may possess anti-cancer properties, particularly in gastric cancer cells. Research indicates that it can inhibit cell proliferation and promote apoptosis, indicating potential therapeutic applications beyond traditional hormone therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its effectiveness in clinical applications:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 0.14 ± 0.08 ng/mL |

| Time to Cmax | 16.83 ± 21.07 hours |

| Elimination Half-Life (t½) | 89.65 ± 76.04 hours |

| Area Under Curve (AUC) | 14.07 ± 6.32 ng.h/mL |

These parameters highlight the compound's prolonged action and support its use in therapies requiring sustained hormonal levels .

Case Study 1: Hormonal Management in Menopause

A clinical trial involving postmenopausal women demonstrated significant improvements in quality of life metrics when treated with estradiol cypionate compared to placebo groups. Participants reported reductions in vasomotor symptoms and improvements in mood stability over a treatment period of six months.

Case Study 2: Efficacy as a Contraceptive

In a study assessing the contraceptive efficacy of the medroxyprogesterone acetate and estradiol cypionate combination, researchers found a failure rate comparable to oral contraceptives, indicating its reliability as a long-term contraceptive method.

Case Study 3: Anti-Cancer Effects

A recent laboratory study explored the effects of estradiol cypionate on gastric cancer cell lines, revealing that doses led to significant apoptosis and cell cycle arrest at the G1/S phase, suggesting a potential role in cancer therapy.

Mecanismo De Acción

The compound exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene transcription. The pathways involved include modulation of cell proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Estradiol: The parent compound with similar estrogenic activity.

Estrone: A less potent estrogen metabolite.

Ethinylestradiol: A synthetic derivative with higher oral bioavailability.

Uniqueness

3-Cypionate Estradiol is unique due to its esterified form, which provides prolonged activity and stability compared to its parent compound, estradiol. This makes it particularly useful in long-term hormone replacement therapies.

Actividad Biológica

3-Cypionate Estradiol, commonly referred to as Estradiol Cypionate, is a synthetic ester of estradiol, a potent form of estrogen. It is primarily used in hormone replacement therapy and for managing various conditions associated with hypoestrogenism. This article explores the biological activity of Estradiol Cypionate, focusing on its pharmacokinetics, mechanism of action, and clinical implications.

Pharmacokinetics

Estradiol Cypionate is administered via intramuscular injection and exhibits unique pharmacokinetic properties that influence its therapeutic efficacy.

| Parameter | Value |

|---|---|

| Bioavailability | High (intramuscular) |

| Peak Plasma Levels | ~4 days post-injection |

| Duration of Action | 11-14 days (IM oil) |

| Elimination Half-Life | 8-10 days |

| Metabolism | Cleaved by esterases in liver and tissues |

| Excretion | Primarily via urine |

Studies indicate that Estradiol Cypionate results in lower peak plasma levels of estradiol and estrone compared to other esters like valerate and benzoate, with the latter reaching peak levels approximately two days post-administration .

As an estrogen receptor agonist, Estradiol Cypionate binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breast, uterus, and brain. Upon binding, it activates these receptors, leading to changes in gene transcription that facilitate various biological effects. This mechanism underlies its role in:

- Regulating menstrual cycles

- Promoting secondary sexual characteristics

- Maintaining bone density

- Modulating mood and cognitive functions

The agonistic action on G protein-coupled estrogen receptor (GPER) also contributes to rapid cellular effects distinct from the genomic actions mediated by classical estrogen receptors .

Clinical Applications

Estradiol Cypionate is utilized in several clinical settings:

- Hormone Replacement Therapy (HRT) : It alleviates symptoms associated with menopause such as hot flashes and vaginal atrophy.

- Hypogonadism Treatment : It addresses hypoestrogenism in both men and women, enhancing overall hormonal balance.

- Fertility Treatments : Used in conjunction with other hormones to induce ovulation in women with irregular cycles.

Case Studies

- Menopausal Symptom Relief : A study involving postmenopausal women demonstrated significant improvements in vasomotor symptoms after administration of Estradiol Cypionate. Patients reported reduced frequency and severity of hot flashes within weeks of treatment initiation .

- Bone Density Preservation : Research indicated that long-term use of Estradiol Cypionate significantly improved bone mineral density in postmenopausal women compared to placebo controls, suggesting its protective role against osteoporosis .

- Transgender Hormone Therapy : In transgender women undergoing hormone therapy, Estradiol Cypionate has been shown to effectively promote feminization while maintaining safety profiles concerning cardiovascular health .

Propiedades

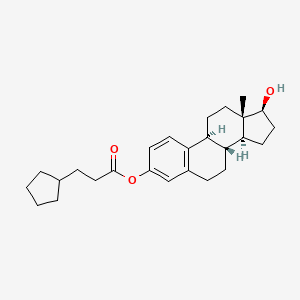

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(29-25(28)13-6-17-4-2-3-5-17)16-18(20)7-9-22(21)23(26)11-12-24(26)27/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3/t21-,22-,23+,24+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRVEVDSHLGWGC-XRKIENNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)CCC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)CCC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168560 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-cyclopentanepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41460-44-0 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-cyclopentanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41460-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-cyclopentanepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.